molecular formula C13H15N3O2 B556278 Benzylhistidine CAS No. 17451-61-5

Benzylhistidine

Cat. No.: B556278
CAS No.: 17451-61-5
M. Wt: 245.28 g/mol
InChI Key: FOYXZVHDLXZETB-LBPRGKRZSA-N
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Description

Benzylhistidine is a derivative of histidine, an essential amino acid. It is characterized by the presence of a benzyl group attached to the imidazole ring of histidine. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhistidine can be synthesized through several methodsThe protecting groups are then removed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzylhistidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .

Mechanism of Action

The mechanism of action of benzylhistidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the binding affinity of the compound to these targets, leading to increased biological activity. The imidazole ring plays a crucial role in the coordination of metal ions, which is essential for the catalytic activity of many enzymes .

Comparison with Similar Compounds

Comparison: Benzylhistidine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to histidine, this compound has enhanced hydrophobicity and binding affinity to certain molecular targets. Methylhistidine and phenylhistidine also exhibit unique properties, but the benzyl group in this compound provides a balance between hydrophobicity and steric effects, making it particularly useful in various applications .

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXZVHDLXZETB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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